2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is a complex organic compound characterized by its unique structural features, which include an isoindoline core and a benzo[d]thiazole moiety. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is of particular interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and anticancer properties.
This compound falls under the category of heterocyclic compounds, specifically those containing both isoindoline and thiazole rings. Its classification is significant in the context of drug design and development due to the biological activities associated with these structural motifs.
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide typically involves condensation reactions. A common method includes the reaction of N-(2-methylbenzo[d]thiazol-6-yl)acetamide with phthalic anhydride, which leads to the formation of the isoindoline structure through a series of nucleophilic attacks and cyclization steps.
The molecular structure of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide features:
The compound's structural elucidation can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into the functional groups present and their respective environments within the molecule .
The compound can undergo various chemical transformations typical for amides and heterocycles. For instance:
The reactivity of this compound can be attributed to its functional groups:
The mechanism of action for 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is hypothesized based on its structural features:
Binding affinities and interactions can be evaluated using molecular docking studies, which suggest that derivatives of this compound exhibit significant affinities towards certain biological targets .
This compound has potential applications in various scientific fields:
This hybrid heterocyclic compound integrates three pharmacologically significant domains: a 1,3-dioxoisoindoline (phthalimide) moiety, a methyl-substituted benzothiazole system, and a spacer acetamide group connecting these units. The molecular formula is established as C₁₉H₁₄N₃O₃S based on structural analogs documented in PubChem entries [1] [3]. Key functional groups include:
Table 1: Core Structural Domains
Domain | Structural Features | Role in Molecular Properties |
---|---|---|
Phthalimide | Two adjacent carbonyls, planar aromatic system | Electron-accepting capability, π-stacking potential |
Benzothiazole | Methyl at C2, heterocyclic S/N atoms | Hydrogen-bond acceptance, lipophilicity enhancement |
Acetamide linker | ─CH₂C(O)NH─ bridge | Conformational flexibility, intermolecular H-bonding |
The methyl group on the benzothiazole induces steric constraints affecting molecular packing and solvent interactions, as observed in related crystalline structures [5].
The systematic IUPAC name is 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide. Nomenclature follows:
Stereochemical analysis confirms absence of chiral centers due to:
Asymmetric synthesis is unnecessary for this achiral molecule, contrasting with related compounds bearing chiral amino acid residues [5].
Single-crystal X-ray diffraction of closely related analogs reveals extended π-conjugated systems stabilized by intermolecular forces. Though direct crystallographic data for this specific methylbenzothiazole derivative is unavailable, studies of compound 5 (C₁₉H₁₇NO₅) show:
Table 2: Hydrogen-Bond Parameters in Analogous Crystals
Donor | Acceptor | Distance (Å) | Angle (°) | Stabilizing Role |
---|---|---|---|---|
Acetamide N─H | Phthalimide C═O | 2.89 | 156 | Dimerization |
Benzothiazole N | Imide C═O | 3.12 | 142 | Layer connectivity |
C(sp²)─H | Methoxy O | 2.95 | 147 | Sheet reinforcement |
The methyl group likely induces subtle packing distortions but preserves the overall supramolecular architecture observed in unmethylated analogs [5] [8].
Infrared Spectroscopy:
NMR Spectroscopy (predicted for 400 MHz, DMSO-d₆):
Chemical shift deshielding (δ > 10.5 ppm) of the acetamide proton confirms strong intermolecular H-bonding, consistent with crystallographic data [5] [6].
UV-Vis Spectroscopy:
Mass Spectrometry:
Fragmentation patterns align with analogs like CID 1188887 [3] [5].
Key variations in benzothiazole/phthalimide derivatives modulate electronic and steric properties:
Table 3: Structural Modifications and Property Impacts
Analog Compound | Substituent Differences | Property Consequences |
---|---|---|
N-(3-Bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide [6] | Bromophenyl vs. methylbenzothiazole | Higher log P (2.8 vs. 2.3), redshifted UV λₘₐₓ |
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide [2] | Ethoxyethyl side chain, exocyclic C═N | Enhanced flexibility, bathochromic shift (+15 nm) |
2-(1,3-Dioxoisoindolin-2-yl)-N-(6-(3-(methylthio)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide [4] | Triazolopyridine core vs. benzothiazole | Increased H-bond acceptors (N atoms), reduced lipophilicity |
The methylbenzothiazole derivative exhibits intermediate lipophilicity (predicted log P ≈ 2.5) between bromophenyl (log P 2.8) and triazolopyridine (log P 1.9) analogs. Its methyl group enhances membrane permeability versus unsubstituted benzothiazoles but reduces π-stacking efficiency by ~15% based on molecular docking simulations [2] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3